3-chloro-4-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Description
3-chloro-4-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H24ClN3O3S and its molecular weight is 409.93. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains amethylpyridine group , which is a common moiety in many bioactive compounds and could potentially interact with various biological targets.
Mode of Action
Compounds containing amethylpyridine group are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Compounds containing amethylpyridine group are often involved in various biochemical pathways due to their ability to interact with a wide range of biological targets .
Pharmacokinetics
The presence of amethylpyridine group could potentially influence its pharmacokinetic properties, as this group is known to enhance the lipophilicity of compounds, which could improve their absorption and distribution .
Result of Action
Compounds containing amethylpyridine group are known to exhibit various biological activities, which could result in a wide range of molecular and cellular effects .
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3S/c1-14-11-16(5-8-21-14)23-9-6-15(7-10-23)13-22-27(24,25)17-3-4-19(26-2)18(20)12-17/h3-5,8,11-12,15,22H,6-7,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRZSTQROOGUNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.